5-bromo-N-[2-phenyl-2-(2-thienylsulfonyl)ethyl]-2-thiophenesulfonamide
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Overview
Description
5-Bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a phenyl group, and two thiophene-2-sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide can be achieved through a multi-step process. One common method involves the reaction of 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . This reaction forms 5-bromothiophene-2-sulfonamide, which can then be further reacted with 2-phenyl-2-(thiophene-2-sulfonyl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene rings and sulfonamide groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-Bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used to study the interactions of sulfonamide groups with biological targets, providing insights into enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The thiophene rings can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-N-[2-phenyl-2-(thiophene-2-sulfonyl)ethyl]thiophene-2-sulfonamide is unique due to its combination of bromine, phenyl, and thiophene-2-sulfonyl groups. This unique structure imparts specific chemical and physical properties that make it suitable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H14BrNO4S4 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
5-bromo-N-(2-phenyl-2-thiophen-2-ylsulfonylethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H14BrNO4S4/c17-14-8-9-16(24-14)26(21,22)18-11-13(12-5-2-1-3-6-12)25(19,20)15-7-4-10-23-15/h1-10,13,18H,11H2 |
InChI Key |
SVZKLPXLDQSHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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